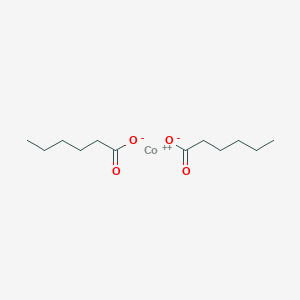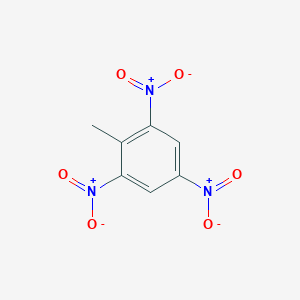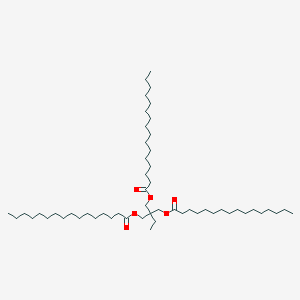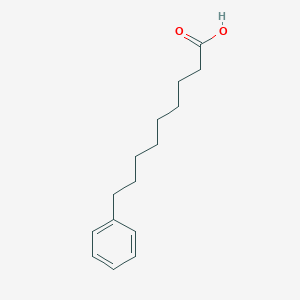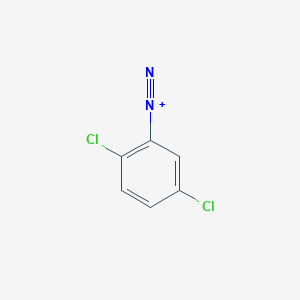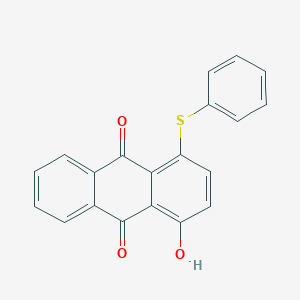
1-Hydroxy-4-thiophenylanthraquinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Hydroxy-4-thiophenylanthraquinone, also known as HATQ, is a synthetic compound that has been extensively studied for its potential applications in scientific research. It belongs to the family of anthraquinone derivatives, which are known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.
科学的研究の応用
1-Hydroxy-4-thiophenylanthraquinone has been studied for its potential applications in various scientific fields, including medicinal chemistry, pharmacology, and biochemistry. It has been shown to exhibit a wide range of biological activities, such as antitumor, antiviral, and antioxidant effects. In particular, 1-Hydroxy-4-thiophenylanthraquinone has been found to selectively inhibit the activity of DNA topoisomerase II, an enzyme that plays a crucial role in DNA replication and cell proliferation. This makes 1-Hydroxy-4-thiophenylanthraquinone a promising candidate for the development of anticancer drugs that target this enzyme.
作用機序
The mechanism of action of 1-Hydroxy-4-thiophenylanthraquinone involves its ability to bind to the ATP-binding site of DNA topoisomerase II, thereby inhibiting its activity and inducing DNA damage. This leads to the accumulation of DNA double-strand breaks, which triggers the activation of cell cycle checkpoints and the induction of apoptosis in cancer cells. 1-Hydroxy-4-thiophenylanthraquinone has also been shown to induce the production of reactive oxygen species (ROS) and to modulate the expression of various genes involved in cell survival and death pathways.
生化学的および生理学的効果
1-Hydroxy-4-thiophenylanthraquinone has been found to exhibit a number of biochemical and physiological effects in vitro and in vivo. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, as well as to inhibit the proliferation of various tumor cell lines. 1-Hydroxy-4-thiophenylanthraquinone has also been found to possess antiviral activity against herpes simplex virus type 1 (HSV-1) and type 2 (HSV-2), as well as to exhibit antioxidant and anti-inflammatory effects. In addition, 1-Hydroxy-4-thiophenylanthraquinone has been shown to modulate the expression of various genes involved in cell signaling pathways, such as NF-κB and p53.
実験室実験の利点と制限
1-Hydroxy-4-thiophenylanthraquinone has several advantages for lab experiments, including its easy synthesis, high purity, and low toxicity. It can also be easily modified to generate analogs with improved biological activity and selectivity. However, 1-Hydroxy-4-thiophenylanthraquinone also has some limitations, such as its poor solubility in aqueous solutions, which can affect its bioavailability and pharmacokinetics. In addition, 1-Hydroxy-4-thiophenylanthraquinone has not been extensively studied in vivo, which limits its potential applications in preclinical and clinical studies.
将来の方向性
There are several future directions for research on 1-Hydroxy-4-thiophenylanthraquinone, including the development of more efficient synthesis methods and the optimization of its biological activity and selectivity. In addition, further studies are needed to investigate the in vivo pharmacokinetics and toxicity of 1-Hydroxy-4-thiophenylanthraquinone, as well as its potential applications in cancer therapy and viral infections. Other possible future directions include the identification of new targets for 1-Hydroxy-4-thiophenylanthraquinone and the development of new analogs with improved pharmacological properties. Overall, 1-Hydroxy-4-thiophenylanthraquinone represents a promising candidate for the development of new drugs with diverse biological activities and potential therapeutic applications.
合成法
1-Hydroxy-4-thiophenylanthraquinone can be synthesized using a simple and efficient method that involves the reaction of 1-hydroxy-4-chloroanthraquinone with thiophenol in the presence of a base catalyst. The resulting product is a yellow crystalline powder with a melting point of 270-272°C and a molecular weight of 376.8 g/mol. The purity and yield of 1-Hydroxy-4-thiophenylanthraquinone can be improved by recrystallization and purification techniques, such as column chromatography and HPLC.
特性
CAS番号 |
16672-99-4 |
|---|---|
製品名 |
1-Hydroxy-4-thiophenylanthraquinone |
分子式 |
C20H12O3S |
分子量 |
332.4 g/mol |
IUPAC名 |
1-hydroxy-4-phenylsulfanylanthracene-9,10-dione |
InChI |
InChI=1S/C20H12O3S/c21-15-10-11-16(24-12-6-2-1-3-7-12)18-17(15)19(22)13-8-4-5-9-14(13)20(18)23/h1-11,21H |
InChIキー |
UHZBAABNQZKFQO-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)SC2=C3C(=C(C=C2)O)C(=O)C4=CC=CC=C4C3=O |
正規SMILES |
C1=CC=C(C=C1)SC2=C3C(=C(C=C2)O)C(=O)C4=CC=CC=C4C3=O |
同義語 |
1-Hydroxy-4-(phenylthio)anthraquinone |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



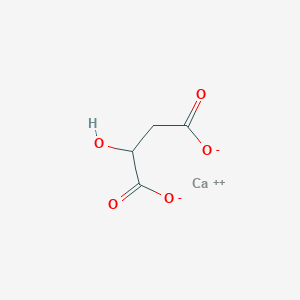
![4-Hydrazinothieno[3,2-d]pyrimidine](/img/structure/B92677.png)
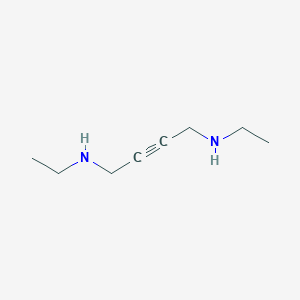
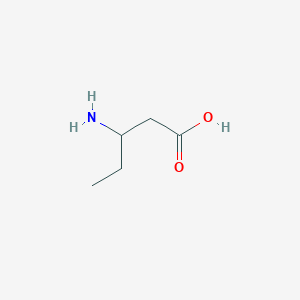
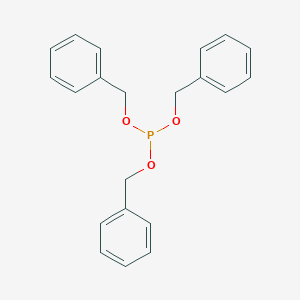
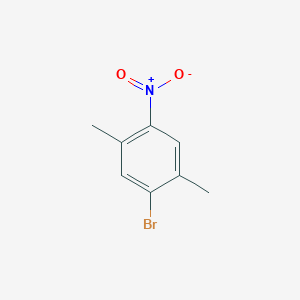
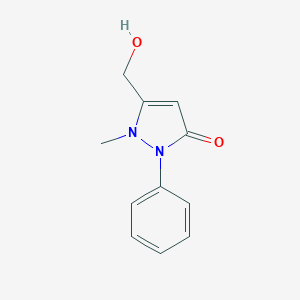
![4-Hydroxy-6,9a-dimethyl-3-methylidenedecahydroazuleno[4,5-b]furan-2,9-dione](/img/structure/B92692.png)
